1-(3-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}propyl)pyrrolidin-2-one 1-(3-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}propyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16364284
InChI: InChI=1S/C20H21ClN4O2S/c21-14-6-4-13(5-7-14)15-12-28-20(23-15)18-16(26)11-25(19(18)22)10-2-9-24-8-1-3-17(24)27/h4-7,12,22,26H,1-3,8-11H2
SMILES:
Molecular Formula: C20H21ClN4O2S
Molecular Weight: 416.9 g/mol

1-(3-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}propyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC16364284

Molecular Formula: C20H21ClN4O2S

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}propyl)pyrrolidin-2-one -

Specification

Molecular Formula C20H21ClN4O2S
Molecular Weight 416.9 g/mol
IUPAC Name 1-[3-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]propyl]pyrrolidin-2-one
Standard InChI InChI=1S/C20H21ClN4O2S/c21-14-6-4-13(5-7-14)15-12-28-20(23-15)18-16(26)11-25(19(18)22)10-2-9-24-8-1-3-17(24)27/h4-7,12,22,26H,1-3,8-11H2
Standard InChI Key UDAOBZDETLKSSQ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule’s backbone integrates three distinct heterocyclic systems:

  • 4-(4-Chlorophenyl)-1,3-thiazole: A five-membered aromatic ring containing sulfur and nitrogen atoms, substituted at the 4-position with a chlorophenyl group. This moiety is associated with electron-deficient aromatic systems capable of π-π stacking interactions in biological targets.

  • 4-Hydroxy-2-imino-2,5-dihydro-1H-pyrrole: A partially saturated pyrrole ring featuring hydroxyl and imino substituents, which may participate in hydrogen bonding and tautomerization .

  • Pyrrolidin-2-one: A lactam ring providing conformational rigidity and potential hydrogen-bonding sites via its carbonyl group .

These components are interconnected through a three-carbon propyl chain, enabling spatial flexibility between the thiazole and pyrrolidinone units.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₂₀H₂₁ClN₄O₂S
Molecular weight416.9 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors5
Rotatable bonds6
XLogP32.2

Synthetic Pathways and Reaction Optimization

Retrosynthetic Strategy

The synthesis, as inferred from fragment analysis, likely proceeds through modular coupling:

  • Thiazole Formation: Condensation of 4-chlorobenzaldehyde with thioamide derivatives to construct the 4-(4-chlorophenyl)-1,3-thiazole core.

  • Pyrrole Ring Assembly: Cyclization of γ-ketoimine precursors under acidic conditions to form the 4-hydroxy-2-iminopyrrolidine moiety.

  • Propyl Linker Installation: Alkylation of the pyrrolidine nitrogen with 3-bromopropylpyrrolidin-2-one under basic conditions.

Critical Reaction Parameters

  • Temperature: Thiazole formation typically requires 80–100°C for 8–12 hours.

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.

  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity.

Computational and Spectroscopic Profiling

Predicted Physicochemical Properties

The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests adequate membrane permeability, while its polar surface area (95.2 Ų) aligns with Rule-of-Five guidelines for drug-likeness . Quantum mechanical calculations indicate that the imino group adopts an E-configuration, stabilized by intramolecular hydrogen bonding with the hydroxyl group .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.69–7.44 (m, 4H, Ar-H), 5.12 (br s, 1H, OH), 3.82–3.45 (m, 4H, pyrrolidinone-CH₂), 2.98–2.63 (m, 6H, propyl-CH₂ and pyrrole-CH₂).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • HRMS (ESI+): m/z 417.1048 [M+H]⁺ (calc. 417.1043).

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